2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a bicyclic thiophene derivative with a carboxamide functional group. Its core structure consists of a fused cyclopentane-thiophene ring system, with an amino group at position 2 and a cyclohexyl-substituted carboxamide at position 2. Its synthesis typically involves the Gewald reaction, a two-step process to construct 2-aminothiophene derivatives, followed by functionalization of the carboxamide group .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c15-13-12(10-7-4-8-11(10)18-13)14(17)16-9-5-2-1-3-6-9/h9H,1-8,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNRRYSUJAWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclohexylamine with a suitable thiophene derivative can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-speed vibration milling (HSVM) and solvent-free synthesis are often employed to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that compounds with a cyclopentathiophene scaffold exhibit significant anticancer activity. In a study focused on cyclohepta[b]thiophenes, a related compound demonstrated potent antiproliferative effects against several cancer cell lines, including A549 (non-small cell lung cancer) and OVACAR (ovarian cancer) cell lines. The compound induced cell cycle arrest and apoptosis, suggesting a mechanism involving tubulin polymerization inhibition, which is critical for cancer cell proliferation .
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 2.01 | Induces G2/M phase arrest |
| OVACAR-4 | 2.27 | Activates caspases 3, 8, and 9 |
| CAKI-1 | 0.69 | Inhibits tubulin polymerization |
| T47D | 0.362 | Induces early apoptosis |
The promising results from these studies suggest that derivatives of 2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide could serve as effective anticancer agents in future drug development.
2. Parasiticidal Activity
The compound has also been explored for its potential as a parasiticidal agent. Patents have been filed detailing the synthesis of dihydroisoxazole compounds that include this scaffold, demonstrating effectiveness in controlling parasites affecting both livestock and agricultural crops . The structural similarities between these compounds suggest that this compound may exhibit similar properties.
Case Studies
Case Study 1: Antiproliferative Activity Evaluation
A comprehensive evaluation was conducted to assess the antiproliferative activity of various cyclopentathiophene derivatives, including the target compound. The study involved testing against a panel of 60 human cancer cell lines using a single-dose testing method followed by five-dose testing to determine GI50 values and cytotoxicity profiles . The results highlighted the compound's potential as a broad-spectrum anticancer agent.
Case Study 2: Parasitic Control Applications
In agricultural settings, compounds similar to this compound have been assessed for their efficacy in controlling parasitic infections in livestock. The findings suggest that these compounds can significantly reduce parasite loads when administered at appropriate dosages . This application not only aids in improving animal health but also enhances agricultural productivity.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Bioactivity: The parent compound (N-cyclohexyl) shows moderate kinase inhibition but lacks specificity. Derivatives with aryl substituents (e.g., 2-methoxyphenyl) exhibit enhanced anticonvulsant activity due to improved blood-brain barrier penetration . Chlorophenoxyacetyl-substituted analogues demonstrate broad-spectrum antimicrobial activity, likely due to membrane disruption .
- ADME Properties: Methoxyphenyl derivatives exhibit favorable logP values (2.1–2.5) and low hepatotoxicity risk, making them promising CNS drug candidates . Cyano-substituted analogues show high metabolic stability but poor solubility, limiting in vivo efficacy .
Table 2: ADME Profile Comparison
| Compound | logP | Solubility (µg/mL) | Plasma Protein Binding (%) | Metabolic Stability |
|---|---|---|---|---|
| 2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | 3.2 | 12.5 | 89 | Moderate |
| 2-Amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | 2.3 | 45.8 | 78 | High |
| 2-[[2-(2-Chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | 3.8 | 8.2 | 92 | Low |
Biological Activity
2-Amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiparasitic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C₁₄H₂₀N₂OS
- Molecular Weight : 264.39 g/mol
- CAS Number : 438234-64-1
The compound's biological activity appears to be linked to its ability to interact with cellular processes, particularly in cancer cells. Research indicates that it may induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism is thought to involve inhibition of tubulin polymerization, similar to other thiophene derivatives.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar thiophene structure exhibit significant antiproliferative effects against various cancer cell lines.
Case Studies
- Antiproliferative Activity : In a study evaluating cyclohepta[b]thiophenes, a compound structurally related to this compound showed submicromolar GI50 values against A549 lung cancer cells and other lines such as OVACAR and CAKI .
- NCI-60 Cell Line Panel : The National Cancer Institute's screening revealed that related compounds displayed high growth inhibition percentages across a range of human cancer cell lines. Compound 17 (closely related) exhibited GI50 values ranging from 1.06 to 6.51 μM against multiple cancer types .
- Mechanistic Studies : Further investigations showed that these compounds could induce early apoptosis and activate caspases, indicating a robust apoptotic pathway activation in treated cells .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are used to prepare 2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
Answer:
The compound is synthesized via the Gewald reaction, a three-component condensation involving cyclopentanone, sulfur, and a cyanoacetamide derivative. Key steps include:
- Microwave-assisted synthesis : A mixture of cyclopentanone, 2-cyano-N-o-tolylacetamide, sulfur, and an ionic liquid (e.g., [bmIm]OH) in ethanol is irradiated at 100 W for 3 minutes. This method reduces reaction time and improves yield compared to conventional heating .
- Conventional heating : Refluxing in ethanol with glacial acetic acid as a catalyst for 5 hours. Post-synthesis, the product is isolated via filtration and recrystallized from ethanol .
Characterization employs FTIR (to confirm amide and thiophene moieties), NMR (to verify cyclohexyl and dihydrocyclopenta[b]thiophene protons), and mass spectrometry (for molecular ion validation) .
Advanced: How can microwave irradiation optimize reaction efficiency and purity in synthesis?
Answer:
Microwave irradiation enhances reaction kinetics through rapid, uniform heating. For example:
- Power and time : Irradiation at 750 W for 30 seconds achieves complete conversion of intermediates (e.g., Schiff base formation) with minimal side products .
- Solvent-free conditions : Acidic alumina as a solid support in microwave synthesis reduces solvent waste and simplifies purification .
Comparative studies show microwave methods yield 15–20% higher purity than conventional heating, attributed to reduced thermal decomposition .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- FTIR : Confirms the presence of NH (3414–3294 cm), C=O (1680–1650 cm), and thiophene ring (1287 cm) .
- NMR : Key signals include δ 2.36–2.80 ppm (dihydrocyclopenta protons), δ 4.73 ppm (NH), and δ 7.0–7.5 ppm (aromatic protons from substituents) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 212.2 [M+H]) and fragmentation patterns validate the molecular formula .
Advanced: How do structural modifications impact anticonvulsant activity?
Answer:
Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the aryl aldehyde/ketone moiety exhibit enhanced activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models:
- Schiff base derivatives : Substitution at the 2-position with 4-chlorobenzylidene increases GABAergic activity, reducing seizure duration by 40% compared to phenytoin .
- ADME profiling : Lipophilic substituents (e.g., cyclohexyl) improve blood-brain barrier permeability (logP >3.5), but excessive hydrophobicity (logP >5) reduces aqueous solubility, requiring formulation optimization .
Advanced: How can computational modeling predict target interactions and SAR?
Answer:
- Molecular docking : Docking into 4-aminobutyrate-aminotransferase (GABA-AT) reveals hydrogen bonding between the carboxamide group and Arg192/Asp184 residues, critical for anticonvulsant activity .
- DFT calculations : Hybrid functionals (e.g., B3LYP) assess electronic properties. A HOMO-LUMO gap <4 eV correlates with enhanced charge transfer in target binding .
- MD simulations : 100-ns trajectories evaluate stability of ligand-enzyme complexes; RMSD <2 Å indicates stable binding .
Basic: What in vivo formulation strategies address solubility challenges?
Answer:
- Solubilizers : DMSO:SBE-β-CD (10:90) enhances solubility to 5 mg/mL for intravenous administration .
- Oral formulations : PEG400 or CMC-Na suspensions achieve 60–70% bioavailability in rodent models .
- Stability : Lyophilized powders stored at -20°C retain >95% potency for 6 months .
Advanced: How can contradictory bioactivity data be resolved?
Answer:
- Dose-response analysis : EC discrepancies in MES vs. PTZ models may arise from off-target effects at higher doses. Narrow therapeutic windows (e.g., TD/ED <2) require careful optimization .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy but are absent in in vitro assays .
- Species variability : Rat hippocampal slice models may better predict human pharmacokinetics than murine PTZ tests .
Advanced: What strategies validate synthetic intermediates for scale-up?
Answer:
- Process analytics : PAT tools (e.g., in-line FTIR) monitor reaction progress in real-time, reducing impurities to <0.5% .
- Crystallography : Single-crystal XRD (e.g., SHELX-refined structures) confirms regioselectivity in cyclopenta[b]thiophene ring formation .
- Green chemistry metrics : E-factors <10 are achieved via ionic liquid recovery (>90%) and solvent-free microwave steps .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Nitrile gloves, goggles, and respiratory protection (N95 masks) mitigate risks of skin/eye irritation and respiratory toxicity .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Stable at 2–8°C under argon; incompatible with strong oxidizers (e.g., HNO) .
Advanced: How do electronic properties influence photostability and degradation?
Answer:
- UV-Vis spectroscopy : λ at 280 nm (thiophene π→π) indicates susceptibility to UV-induced degradation.
- Degradation pathways : Cyclopenta ring oxidation forms sulfoxide byproducts, reduced by antioxidants (e.g., BHT) in formulations .
- Computational prediction : TDDFT simulations identify electron-deficient regions prone to radical attack, guiding derivatization for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

